molecular formula C7H10O5-2 B1236887 3-Isopropylmalate(2-)

3-Isopropylmalate(2-)

Cat. No.: B1236887
M. Wt: 174.15 g/mol
InChI Key: RNQHMTFBUSSBJQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylmalate(2-) is a central biochemical intermediate in the biosynthesis of the branched-chain amino acid leucine. In this essential pathway, it is the substrate for the enzyme 3-isopropylmalate dehydrogenase (IPMDH), which catalyzes its oxidative decarboxylation to form 2-oxoisocaproate, the immediate precursor to leucine . Research has revealed that in plants from the order Brassicales, such as Arabidopsis thaliana, the leucine biosynthesis pathway was evolutionarily co-opted for the production of methionine-derived aliphatic glucosinolates . These glucosinolates are specialized metabolites crucial for plant defense. Consequently, specific isoforms of the dehydrogenase enzyme, particularly AtIPMDH1, have evolved to catalyze the analogous reaction in the methionine chain-elongation cycle, using substrates like 3-(2'-methylthio)ethylmalate . The molecular basis for this functional divergence has been elucidated, showing that a single amino acid substitution in the active site of the enzyme (a phenylalanine in AtIPMDH1 versus a leucine in AtIPMDH2/3) is a key determinant of substrate specificity, allowing researchers to study enzyme evolution and metabolic specialization . This compound is presented for research applications only, including the study of amino acid biosynthesis, plant metabolic pathways, and enzyme evolution and kinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O5-2

Molecular Weight

174.15 g/mol

IUPAC Name

2-hydroxy-3-propan-2-ylbutanedioate

InChI

InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/p-2

InChI Key

RNQHMTFBUSSBJQ-UHFFFAOYSA-L

SMILES

CC(C)C(C(C(=O)[O-])O)C(=O)[O-]

Canonical SMILES

CC(C)C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Biosynthetic Pathways Involving 3 Isopropylmalate 2

The Central Role of 3-Isopropylmalate(2-) in L-Leucine Biosynthesis

The de novo synthesis of L-leucine, an essential branched-chain amino acid, is a fundamental process in prokaryotes, fungi, and plants. plos.orgresearchgate.net Within this multi-step pathway, 3-isopropylmalate(2-) emerges as a key, centrally located intermediate, bridging the initial condensation reactions with the final steps that yield L-leucine. nih.govfrontiersin.orgnih.govbiorxiv.orgrcsb.org

Precursor Formation and Initial Condensation Reactions

The journey to L-leucine begins with the precursor 3-methyl-2-oxobutanoate (B1236294) (also known as 2-oxoisovalerate), which occupies a branch point between valine and leucine (B10760876) biosynthesis. biorxiv.orgoup.com The first committed step in leucine synthesis involves an aldol-type condensation between 3-methyl-2-oxobutanoate and acetyl-CoA. biorxiv.orgoup.com This reaction is catalyzed by the enzyme 2-isopropylmalate synthase (IPMS), resulting in the formation of 2-isopropylmalate. biorxiv.orgoup.com Subsequently, the enzyme 3-isopropylmalate dehydratase (also known as isopropylmalate isomerase or IPMI) catalyzes the stereospecific isomerization of 2-isopropylmalate to 3-isopropylmalate(2-), proceeding through the intermediate 2-isopropylmaleate. ebi.ac.ukuniprot.org This isomerization is a critical step, preparing the molecule for the subsequent oxidative decarboxylation.

Position of 3-Isopropylmalate(2-) within the Pathway Cascade

3-Isopropylmalate(2-) is the direct substrate for the enzyme 3-isopropylmalate dehydrogenase (IPMDH). nih.govfrontiersin.orgnih.govbiorxiv.orgrcsb.org This NAD+-dependent enzyme catalyzes the oxidative decarboxylation of 3-isopropylmalate(2-). nih.gov This reaction is a pivotal point in the pathway, leading to the formation of 4-methyl-2-oxovalerate (also known as α-ketoisocaproate). nih.govnih.govbiorxiv.org The central placement of 3-isopropylmalate(2-) is underscored by its role as the link between the initial carbon chain elongation and the final transamination step. In the plant Arabidopsis thaliana, three isoforms of IPMDH (AtIPMDH1, AtIPMDH2, and AtIPMDH3) have been identified, with AtIPMDH2 and AtIPMDH3 being primarily involved in leucine biosynthesis. nih.govrcsb.org

Downstream Transformations to L-Leucine

Following the conversion of 3-isopropylmalate(2-), the resulting 4-methyl-2-oxovalerate undergoes a final transamination reaction to produce L-leucine. frontiersin.orgnih.gov This step is typically catalyzed by a branched-chain aminotransferase (BCAT). oup.com This completes the synthesis of this essential amino acid, a vital component for protein synthesis and other physiological processes.

Functional Linkages to Secondary Metabolic Pathways in Plants

In plants, particularly those of the order Brassicales, the leucine biosynthesis pathway serves as an evolutionary blueprint for the production of a class of defensive secondary metabolites known as glucosinolates. nih.gov The compound 3-isopropylmalate(2-) and the enzymes that act upon it are key to understanding this functional linkage.

Glucosinolate Biosynthesis and Analogous Reactions

The biosynthesis of aliphatic glucosinolates involves a chain elongation process of the amino acid methionine, which remarkably mirrors the steps of leucine biosynthesis. nih.govnih.gov This process generates methionine derivatives with extended side chains, which are the precursors for the corresponding glucosinolates. nih.gov The reactions, including condensation, isomerization, and oxidative decarboxylation, are analogous to those seen in the leucine pathway. frontiersin.orgnih.gov For instance, the conversion of 3-malate derivatives to 2-oxo acids in glucosinolate synthesis is chemically similar to the conversion of 3-isopropylmalate to 4-methyl-2-oxovalerate in leucine synthesis. nih.gov

Evolution of Enzyme Substrate Specificity in Dual Pathways

The evolution of glucosinolate biosynthesis from the primary leucine pathway is a classic example of gene duplication and neofunctionalization. nih.govannualreviews.org Enzymes that originally participated in leucine synthesis have evolved new substrate specificities to accommodate the intermediates of the glucosinolate pathway. frontiersin.orgoup.com A prime example is the 3-isopropylmalate dehydrogenase (IPMDH) family in Arabidopsis thaliana. While AtIPMDH2 and AtIPMDH3 are primarily dedicated to leucine biosynthesis, AtIPMDH1 has evolved to efficiently catalyze the oxidative decarboxylation of intermediates in the methionine chain-elongation pathway for glucosinolate production. nih.govfrontiersin.org Research has shown that even single amino acid substitutions in the active site of these enzymes can dramatically alter their substrate preference, highlighting the molecular basis for the evolution of these dual metabolic pathways. nih.gov

Enzymology of 3 Isopropylmalate 2 Interconversions

3-Isopropylmalate Dehydratase (EC 4.2.1.33): Isomerization of Isopropylmalatesrcsb.orgnih.govwikipedia.orgwikipedia.org

3-Isopropylmalate dehydratase, also known as isopropylmalate isomerase, is an enzyme that catalyzes the stereospecific isomerization of (2S)-2-isopropylmalate to (2R,3S)-3-isopropylmalate as the second step in leucine (B10760876) biosynthesis. wikipedia.orgebi.ac.ukebi.ac.ukutoronto.caebi.ac.ukebi.ac.uk This reversible reaction proceeds through an intermediate, 2-isopropylmaleate. ebi.ac.ukebi.ac.ukutoronto.caebi.ac.ukebi.ac.ukjensenlab.orgebi.ac.ukgenome.jp

The isomerization reaction catalyzed by 3-isopropylmalate dehydratase occurs in a two-step sequence involving dehydration followed by rehydration. wikipedia.orggenome.jpagriculturejournals.cz

Dehydration: The enzyme first eliminates a water molecule from (2R,3S)-3-isopropylmalate to form the stable intermediate, 2-isopropylmaleate. genome.jp

Rehydration: The same enzyme then adds a water molecule to 2-isopropylmaleate, resulting in the formation of (2S)-2-isopropylmalate. genome.jp

The quaternary structure of 3-isopropylmalate dehydratase varies between organisms. In most prokaryotes, such as Escherichia coli, the enzyme exists as a heterodimeric complex composed of a large subunit (LeuC) and a small subunit (LeuD). ebi.ac.ukutoronto.caebi.ac.ukjensenlab.orgebi.ac.ukuniprot.orgebi.ac.uk In contrast, the fungal enzyme is typically a monomeric protein. utoronto.caebi.ac.ukbioone.org

These structures are related to the aconitase family of enzymes. Aconitases are generally monomeric proteins with four domains. ebi.ac.ukutoronto.caebi.ac.uk The prokaryotic LeuC and LeuD subunits correspond to domains 1-3 and domain 4 of the monomeric aconitase, respectively. ebi.ac.ukutoronto.caebi.ac.uk

Organism TypeSubunit CompositionGene ProductsReference
Prokaryotes (e.g., E. coli)HeterodimerLeuC (large subunit) and LeuD (small subunit) utoronto.caebi.ac.ukjensenlab.orguniprot.org
Fungi (e.g., S. cerevisiae)MonomerLEU1 utoronto.caebi.ac.ukbioone.org

3-Isopropylmalate dehydratase is an iron-sulfur protein that requires a [4Fe-4S] cluster for its catalytic activity. utoronto.caebi.ac.ukebi.ac.ukoxfordreference.com This cluster is not involved in electron transfer, but instead plays a direct role in the catalytic mechanism by binding the substrate and facilitating the dehydration and rehydration steps. ebi.ac.uk The cluster is labile, and its integrity is essential for enzyme function. utoronto.caebi.ac.uk In the heterodimeric enzyme, three domains (within the LeuC subunit) are packed tightly around the iron-sulfur cluster. ebi.ac.ukutoronto.caebi.ac.uk The iron atoms of the cluster can be displaced by toxic metals such as copper, leading to enzyme inactivation. pnas.org

The reaction catalyzed by 3-isopropylmalate dehydratase is reversible, allowing for the interconversion between 2-isopropylmalate and 3-isopropylmalate. agriculturejournals.czbioone.org While the enzyme is crucial for leucine biosynthesis, specific kinetic parameters such as Kₘ and k꜀ₐₜ values for the isomerization are not extensively detailed in the surveyed literature, which more frequently reports on the subsequent dehydrogenase step.

The structure of 3-isopropylmalate dehydratase is homologous to that of aconitase. wikipedia.org The active site is located in a deep cleft formed by the C-terminal domain (domain 4 in monomeric forms, or the LeuD subunit in heterodimers). ebi.ac.ukutoronto.caebi.ac.uk The other three domains create the core structure that houses the [4Fe-4S] cluster. utoronto.caebi.ac.uk In the small subunit (LeuD) of the enzyme from Pyrococcus horikoshii, a flexible loop region, which replaces an α-helix found in aconitase, is believed to be important for substrate recognition. ebi.ac.uk

Kinetic Analysis of Isomerization

3-Isopropylmalate Dehydrogenase (EC 1.1.1.85): Oxidative Decarboxylationwikipedia.orgnih.govebi.ac.ukoup.comrsc.orgnih.govresearchgate.netasm.orgacs.orgnih.govcore.ac.uk

3-Isopropylmalate dehydrogenase (IPMDH) catalyzes the third step in leucine biosynthesis: the NAD⁺-dependent oxidative decarboxylation of (2R,3S)-3-isopropylmalate to produce 4-methyl-2-oxopentanoate (B1228126) (α-ketoisocaproate). wikipedia.orgoup.comnih.govresearchgate.netasm.org This reaction is a key regulatory point in the pathway. The enzyme belongs to a family of decarboxylating dehydrogenases that includes isocitrate dehydrogenase. wikipedia.orgebi.ac.ukresearchgate.net

The catalytic mechanism is understood to be a two-step process:

Oxidation (Dehydrogenation): The C2 hydroxyl group of 3-isopropylmalate is oxidized to a carbonyl group, yielding the intermediate (2S)-2-isopropyl-3-oxosuccinate, with the concurrent reduction of NAD⁺ to NADH. ebi.ac.uk

Decarboxylation: The unstable β-keto acid intermediate is then decarboxylated, losing the carboxyl group at the C3 position to form the final product, 4-methyl-2-oxopentanoate. agriculturejournals.czebi.ac.ukgenome.jp

The reaction requires a divalent cation, typically Mg²⁺ or Mn²⁺, for catalysis. ebi.ac.uknih.govasm.org The decarboxylation step has been shown to proceed with retention of configuration at the C-3 carbon. rsc.org Structural and mutational studies have identified several key active site residues. For instance, in Thermus thermophilus IPMDH, Tyr-139 and Lys-185 are critical for catalytic function, with Tyr-139 interacting with the substrate and being important for efficient catalysis. acs.orgcore.ac.uk

The kinetic properties of IPMDH have been characterized in various organisms, showing a broad specificity for some alkylmalates but not for substrates like isocitrate. nih.gov

OrganismSubstrateKₘk꜀ₐₜReference
Thermus thermophilus(2R,3S)-3-Isopropylmalate18 µM- researchgate.net
Thermus thermophilusNAD⁺40 µM- researchgate.net
Sulfolobus sp. strain 7D,L-3-Isopropylmalate1.0 mM (for D-isomer)- asm.org
Arabidopsis thaliana (AtIPMDH3)3-Isopropylmalate-543 min⁻¹ uniprot.org

Detailed Reaction Mechanism and Catalytic Residues

The conversion of 3-isopropylmalate(2-) proceeds through a two-step mechanism. The initial step is the dehydrogenation of the C2 hydroxyl group of the substrate to form a carbonyl group. This is followed by the decarboxylation at the C3 position. ebi.ac.uk

Several key amino acid residues within the active site of 3-isopropylmalate dehydrogenase are crucial for catalysis. ebi.ac.uk Site-directed mutagenesis and structural studies have identified the following residues and their proposed roles: ebi.ac.ukacs.org

Asp222 (in Thiobacillus ferrooxidans IPMDH): This residue acts as a general base, deprotonating the 2-hydroxyl group of the 3-isopropylmalate substrate to facilitate the subsequent hydride transfer to NAD+. ebi.ac.uk

Lys190 (in Thiobacillus ferrooxidans IPMDH): This lysine (B10760008) residue is vital for the decarboxylation step, acting as a general acid to protonate the enol intermediate formed after decarboxylation. ebi.ac.uk

Tyr140 (in Thiobacillus ferrooxidans IPMDH): The hydroxyl group of this tyrosine residue is believed to participate in the hydride transfer from the substrate to the NAD+ cofactor. ebi.ac.uk

Asp241 and Lys185 (in Thermus thermophilus IPMDH): Studies on the Thermus thermophilus enzyme suggest that Lys185, potentially in a neutral state, abstracts a proton from the substrate's hydroxyl group, with Asp241 assisting this process through electrostatic interactions. acs.org A significant decrease in the catalytic rate constant (kcat) is observed when either of these residues is mutated. acs.org

Other important residues: In Thermus thermophilus IPMDH, residues Asn102, Asp217, and Asp245 have also been shown to be important for catalytic activity. acs.org

Catalytic Residue (Organism)Proposed Role in Reaction
Asp222 (Thiobacillus ferrooxidans)General base for deprotonation of substrate's hydroxyl group ebi.ac.uk
Lys190 (Thiobacillus ferrooxidans)General acid for protonation during decarboxylation ebi.ac.uk
Tyr140 (Thiobacillus ferrooxidans)Participates in hydride transfer to NAD+ ebi.ac.uk
Lys185 (Thermus thermophilus)Proton abstraction from substrate's hydroxyl group acs.org
Asp241 (Thermus thermophilus)Assists in proton abstraction via electrostatic interactions acs.org

Nicotinamide (B372718) Cofactor Specificity (NAD+ vs. NADP+)

3-Isopropylmalate dehydrogenase exhibits a clear preference for NAD+ over NADP+ as its nicotinamide cofactor. nih.gov This specificity is determined by the specific interactions between the enzyme and the cofactor molecule. nih.gov

Structural analysis of Thermus thermophilus IPMDH in complex with NAD+ reveals the basis for this discrimination. The adenosine (B11128) ribose of NAD+ forms two hydrogen bonds with an aspartate residue (Asp278). nih.gov This aspartate residue's negative charge creates an unfavorable electrostatic interaction with the 2'-phosphate group present on NADP+, thus discriminating against its binding. nih.gov Furthermore, the amino acids that would form favorable interactions with the 2'-phosphate of NADP+ in NADP+-dependent dehydrogenases are either substituted or absent in IPMDH. nih.gov

Site-directed mutagenesis studies on Thermus thermophilus IPMDH have successfully altered its cofactor specificity. By replacing specific residues (Ser226, Ser253, and Asp279) with those found in NADP+-dependent isocitrate dehydrogenases (Arg, Gly, and Tyr, respectively), the enzyme's preference was shifted towards NADP+. oup.com For instance, the double mutant S226R/I279Y showed a significant increase in catalytic efficiency with NADP+. oup.com

Enzyme FeatureInteraction with NAD+Interaction with NADP+
Asp278 (T. thermophilus)Forms hydrogen bonds with the 2'-hydroxyl of the adenosine ribose. nih.govThe negative charge of Asp278 repels the 2'-phosphate group. nih.gov
Cofactor Binding PocketLacks residues that would favorably interact with the 2'-phosphate group. nih.govUnfavorable electrostatic interactions and lack of stabilizing residues. nih.gov

Enzyme Kinetics and Substrate Specificity Profiling

Kinetic analyses of 3-isopropylmalate dehydrogenase reveal its catalytic efficiency and substrate preferences. The enzyme from Mycobacterium tuberculosis exhibits kinetic properties (kcat and Km values) that are very similar to those of the enzymes from Escherichia coli and Thermus thermophilus. szialab.orgszialab.org

IPMDH demonstrates a broad substrate specificity for (2R,3S)-3-alkylmalates. nih.govnih.gov Analogs with various alkyl groups at the C-3 position, including hydrogen, methyl, ethyl, isopropyl, isobutyl, tert-butyl, and isoamyl, can all serve as substrates. nih.gov This indicates a relatively accommodating active site. However, the enzyme is inactive with isocitrate, which possesses a negatively charged carboxymethyl group instead of an alkyl group, highlighting the importance of the hydrophobic nature of the substrate's side chain for recognition. nih.gov

The Michaelis constant (Km) for 3-isopropylmalate is not significantly affected by mutations such as the replacement of Tyr-139 with phenylalanine in the Thermus thermophilus enzyme, although the catalytic constant (kcat) is reduced. In contrast, mutations to key catalytic residues like Lys185 and Asp241 in the same enzyme lead to a significant increase in the Km for 3-isopropylmalate, indicating their importance in substrate binding. acs.org

Substrate Analog (Alkyl Group at C-3)Activity with IPMDHReference
HydrogenActive nih.gov
MethylActive nih.gov
EthylActive nih.gov
IsopropylActive nih.gov
IsobutylActive nih.gov
tert-ButylActive nih.gov
IsoamylActive nih.gov
Isocitrate (carboxymethyl group)Inactive nih.gov

Structural Biology of Enzyme-Ligand Complexes

X-ray crystallography has provided detailed insights into the three-dimensional structure of 3-isopropylmalate dehydrogenase and its conformational changes upon ligand binding. rcsb.orgjst.go.jpnih.govnih.gov The enzyme typically exists as a homodimer, with each subunit comprising two domains. oup.comszialab.org

The enzyme can adopt different conformational states:

Open conformation: In the absence of ligands, the enzyme often adopts an open conformation. jst.go.jpnih.gov

Intermediate conformation: The binding of NAD+ or the substrate alone can induce a partial closing of the active site cleft. nih.govnih.gov Small-angle X-ray scattering (SAXS) studies in solution have shown that the binding of NADH or 3-isopropylmalate individually leads to distinct intermediate conformations. jst.go.jpnih.gov

Closed conformation: A fully closed conformation is achieved in the ternary complex with both the cofactor and the substrate (or a substrate analog) bound. researchgate.netrcsb.orgjst.go.jp This domain closure is crucial for bringing the reactants into the correct orientation for catalysis. nih.gov The binding of the substrate induces a significant hinge-bending motion that closes the active site. szialab.org

The thermal stability of IPMDH has been linked to the conformational state, with the closed form exhibiting increased stability. nih.gov

The active site of 3-isopropylmalate dehydrogenase is located in a cleft between the two domains of a subunit. szialab.org The binding of the substrate, 3-isopropylmalate, involves interactions with residues from both subunits of the dimer. researchgate.net For example, in the Thiobacillus ferrooxidans enzyme, the γ-isopropyl group of the substrate is recognized by a hydrophobic pocket formed by Glu88, Leu91, and Leu92 from one subunit and Val193' from the other. researchgate.net

A divalent metal ion, typically Mg2+ or Mn2+, is essential for the catalytic activity of IPMDH. researchgate.netebi.ac.uk The metal ion plays a crucial role in the substrate-assisted domain closure. nih.gov Solution studies have shown that in the absence of the metal ion, there is only a marginal extent of domain closure upon substrate binding. nih.gov The metal ion coordinates with the substrate and specific aspartate residues in the active site, stabilizing the negative charges during the reaction. ebi.ac.uknih.gov In Arabidopsis thaliana IPMDH2, the metal ion is coordinated by Asp-264, Asp-288, and Asp-292. nih.gov

3-Isopropylmalate dehydrogenase is typically a dimeric enzyme, with the two subunits associated in a way that forms a central β-sheet and a four-helix bundle at the interface. oup.comoup.com This dimeric structure is essential for function, as the active site is formed at the interface between the two domains of one subunit, with some interactions involving the second subunit. researchgate.netszialab.org

While most characterized IPMDHs are dimers, the enzyme from Mycobacterium tuberculosis has been suggested to exist as a tetramer. szialab.orgszialab.org This tetrameric structure is thought to be formed by the interaction of two dimers. szialab.org The subunit interactions are crucial for the stability of the enzyme. oup.com Mutations at the subunit interface can affect the thermal stability of the enzyme. oup.com

Regulation of 3 Isopropylmalate 2 Metabolic Flux

Genetic Regulation of Biosynthetic Genes (e.g., leuB, leuC, leuD operons)

The synthesis of enzymes responsible for the conversion of substrates into 3-isopropylmalate and its subsequent transformation is primarily managed at the genetic level through operons. In many bacteria, such as Escherichia coli and Salmonella typhimurium, these genes are organized into the leu operon. The typical structure is the leuLABCD operon, which contains the genes encoding the core enzymes of the leucine (B10760876) biosynthesis pathway.

GeneEncoded ProteinFunction in Leucine Biosynthesis
leuA2-Isopropylmalate synthaseCatalyzes the first committed step: condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) to form 2-isopropylmalate. biorxiv.org
leuC3-Isopropylmalate dehydratase (Large subunit)Part of the isomerase complex that converts 2-isopropylmalate to 3-isopropylmalate. researchgate.net
leuD3-Isopropylmalate dehydratase (Small subunit)Part of the isomerase complex that converts 2-isopropylmalate to 3-isopropylmalate. researchgate.net
leuB3-Isopropylmalate dehydrogenaseCatalyzes the oxidative decarboxylation of 3-isopropylmalate to 4-methyl-2-oxopentanoate (B1228126). researchgate.netresearchgate.net

The expression of the leu operon is finely tuned by transcriptional control mechanisms that respond to the intracellular concentration of leucine.

Attenuation: In bacteria like E. coli and S. typhimurium, a primary mechanism is transcription attenuation. pnas.org The operon includes a leader region (leuL) upstream of the main structural genes. This leader region contains a short open reading frame with multiple codons for leucine. pnas.org When leucyl-tRNA levels are high, the ribosome translates this leader peptide without stalling, which promotes the formation of a terminator hairpin structure in the transcribed RNA, causing premature termination of transcription. pnas.org Conversely, when leucyl-tRNA is scarce, the ribosome stalls at the leucine codons, allowing an alternative antiterminator structure to form, which permits transcription of the downstream leuA, leuB, leuC, and leuD genes to proceed. asm.org

Transcriptional Repression/Activation: In Bacillus subtilis, the ilv-leu operon is also regulated by attenuation. researchgate.net Studies have shown that when cells are limited for leucine, the amount of mRNA transcribed downstream of the terminator sequence is 14-fold higher than in cells grown with excess leucine. researchgate.net In fungi such as Saccharomyces cerevisiae, the regulation involves a transcriptional activator, Leu3p. The activity of Leu3p is dependent on the presence of the pathway intermediate α-isopropylmalate (2-isopropylmalate). nih.govasm.org When α-isopropylmalate is produced, it binds to and activates Leu3p, which then binds to upstream activation sites (UASLEU) to enhance the transcription of target genes, including LEU1 (encoding the isomerase) and LEU2 (encoding the dehydrogenase). asm.orgyeastgenome.org

The number of copies of the biosynthetic genes can directly impact the metabolic flux through the leucine pathway. An increased gene dosage generally leads to higher levels of enzyme production and, consequently, a greater potential for pathway throughput.

Transcriptional Control Mechanisms

Allosteric Regulation of Enzymes

Beyond genetic control, the activity of key enzymes in the pathway is modulated in real-time through allosteric regulation. The primary target for this control is α-isopropylmalate synthase (IPMS), the enzyme catalyzing the first committed step. acs.org This enzyme possesses a distinct C-terminal regulatory domain that functions as a binding site for allosteric inhibitors, separate from its catalytic active site. biorxiv.orgoup.com

The binding of an allosteric inhibitor, namely the pathway's end-product L-leucine, to this regulatory domain induces a conformational change in the enzyme. acs.org This change is transmitted to the active site, leading to a decrease in catalytic activity. acs.org This type of regulation is classified as V-type allosteric inhibition, where the inhibitor primarily reduces the maximum velocity (kcat) of the enzyme rather than its affinity for the substrate (KM). acs.org In Mycobacterium tuberculosis, this allosteric inhibition is characterized by a slow-onset mechanism that is mediated by a flexible loop near the regulatory binding site. nih.gov

Feedback Inhibition by End-Products

Feedback inhibition is a specific and crucial form of allosteric regulation where the final product of a metabolic pathway inhibits an earlier step. In this case, L-leucine, the end-product, directly inhibits α-isopropylmalate synthase (IPMS). biorxiv.orgacs.org This mechanism is essential for maintaining leucine homeostasis and preventing the unnecessary expenditure of cellular resources. oup.com

When intracellular leucine levels are sufficient, it binds to the regulatory domain of IPMS, effectively shutting down the entry of substrates into the pathway. biorxiv.org The biological importance of this regulation is highlighted by experiments in plants where the C-terminal regulatory domain of IPMS was removed. biorxiv.orgoup.com This modification successfully abolished the feedback inhibition by leucine. biorxiv.org However, it also revealed a secondary control layer: the resulting accumulation of the downstream intermediate, α-ketoisocaproate, led to competitive inhibition of the modified enzyme, demonstrating a hidden feedback loop that contributes to pathway control. biorxiv.org

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are covalent changes made to proteins after their synthesis, which can significantly alter their function, stability, or localization. wikipedia.orgchemeurope.com Enzymes in the 3-isopropylmalate pathway are subject to such regulation.

Redox Modification: In the plant Arabidopsis thaliana, the activity of 3-isopropylmalate dehydrogenase (IPMDH) is regulated by a thiol-based redox modification, indicating that the cellular redox state can modulate the flux through the leucine pathway. uniprot.org

Phosphorylation: Data from Bacillus subtilis indicates that its 3-isopropylmalate dehydrogenase (the leuB gene product) is a phosphoprotein, with phosphorylation occurring on an arginine residue. uni-goettingen.de This suggests that its activity may be controlled by protein kinases and phosphatases in response to cellular signals.

Activator Binding: While not a covalent modification, the post-translational activation of the Leu3p transcription factor in yeast by the pathway intermediate α-isopropylmalate is a critical regulatory event. nih.gov This binding event transforms Leu3p into its active state, enabling it to induce the expression of the necessary biosynthetic genes. nih.govasm.org

Comparative and Evolutionary Aspects of 3 Isopropylmalate 2 Metabolism

Phylogenetic Distribution and Diversity Across Kingdoms

The pathways involving 3-isopropylmalate(2-) are fundamental for the synthesis of the essential amino acid leucine (B10760876) in a wide range of organisms, including bacteria, archaea, fungi, and plants. nih.gov The absence of this pathway in mammals makes its enzymes potential targets for antimicrobial and herbicidal agents. nih.govebi.ac.uk

Fungal and Plant Isoprenoid Pathways

In fungi, the leucine biosynthesis pathway, which includes the metabolism of 3-isopropylmalate(2-), is well-characterized, particularly in Saccharomyces cerevisiae. nih.govnih.govasm.org The key enzymes are α-isopropylmalate synthase (encoded by LEU4 and LEU9), isopropylmalate isomerase (LEU1), and β-isopropylmalate dehydrogenase (LEU2). nih.govnih.govasm.org Unlike the heterodimeric prokaryotic isomerase, the fungal isopropylmalate isomerase is a monomeric protein. ebi.ac.ukoup.com A notable feature in fungi like S. cerevisiae is the compartmentalization of the pathway, with the initial and final steps occurring in different cellular locations—the mitochondrial matrix and the cytosol, respectively. nih.gov Gene duplication is a recurring theme in the evolution of this pathway in fungi, as seen with the multiple genes encoding β-isopropylmalate dehydrogenase in Aspergillus niger and Aspergillus nidulans. asm.orgportlandpress.com

Plants utilize the 3-isopropylmalate pathway for leucine biosynthesis, which is entirely located within the chloroplasts. nih.gov In the Brassicaceae family, including Arabidopsis thaliana, this pathway has been co-opted and adapted for the production of glucosinolates, a class of defense compounds. nih.govnih.govresearchgate.net This evolutionary innovation involved the duplication and functional divergence of genes from the leucine biosynthesis pathway. oup.com For example, methylthioalkylmalate synthase (MAM), which catalyzes a key step in glucosinolate synthesis, is believed to have evolved from isopropylmalate synthase (IPMS). oup.com Similarly, plants possess multiple isoforms of isopropylmalate dehydrogenase and isomerase subunits with specialized roles in either leucine or glucosinolate biosynthesis. oup.comnih.govnih.gov The isoprenoid pathway in plants, which produces a vast array of compounds, is compartmentalized, with the mevalonate (B85504) pathway in the cytosol and the MEP/DOXP pathway in the plastids. genome.jpresearchgate.netwikipedia.org

Evolutionary Divergence of Isopropylmalate Dehydrogenases

Isopropylmalate dehydrogenases (IPMDHs) catalyze the oxidative decarboxylation of 3-isopropylmalate, a critical step in leucine biosynthesis. nih.gov The evolution of this enzyme family provides a clear example of neofunctionalization following gene duplication, particularly in plants.

In Arabidopsis thaliana, three IPMDH isoforms (AtIPMDH1, AtIPMDH2, and AtIPMDH3) have been identified. nih.govnih.gov While AtIPMDH2 and AtIPMDH3 are primarily involved in leucine biosynthesis, AtIPMDH1 plays a key role in the methionine chain-elongation pathway for the synthesis of aliphatic glucosinolates. nih.govnih.gov Structural and functional studies have revealed that the divergence in substrate specificity between these isoforms is largely due to a single amino acid substitution in the active site. nih.govnih.gov This highlights how a minimal genetic change can lead to significant metabolic specialization. nih.gov

Ancestral sequence reconstruction studies of bacterial IPMDHs have provided insights into their evolutionary trajectory. waikato.ac.nz Some ancestral IPMDHs from the Bacillus lineage have been shown to be more catalytically efficient and stable than their modern counterparts. waikato.ac.nz However, these highly active ancestral enzymes were found to be detrimental to cell growth, suggesting a trade-off between catalytic power and cellular fitness that has shaped the evolution of these enzymes. waikato.ac.nz Studies on IPMDH from the hyperthermophilic bacterium Thermotoga maritima and the mesophilic E. coli have shed light on the adaptations to different temperatures.

The table below summarizes the key features of representative isopropylmalate dehydrogenases.

Enzyme/OrganismPrimary FunctionKey Evolutionary Feature
AtIPMDH1 (A. thaliana)Glucosinolate BiosynthesisNeofunctionalization from leucine biosynthesis enzyme. nih.govnih.gov
AtIPMDH2/3 (A. thaliana)Leucine BiosynthesisAncestral function before gene duplication. nih.govnih.gov
Bacillus ancestral IPMDH Leucine BiosynthesisHigher catalytic efficiency and stability than extant enzymes. waikato.ac.nz
T. maritima IPMDH Leucine BiosynthesisAdapted to high temperatures.
M. jannaschii IPMDH Leucine/Isoleucine BiosynthesisBroad substrate specificity. asm.orgnih.gov

Structural and Mechanistic Conservation within the Aconitase Family

Isopropylmalate isomerase, which catalyzes the conversion of 2-isopropylmalate to 3-isopropylmalate via a dehydration-hydration mechanism, is a member of the aconitase superfamily. ebi.ac.ukresearchgate.netwikipedia.org This family also includes aconitase itself, which isomerizes citrate (B86180) to isocitrate in the Krebs cycle, and homoaconitase, involved in lysine (B10760008) biosynthesis. wikipedia.orgportlandpress.com

Advanced Research Methodologies and Analytical Quantification

Recombinant Expression and Enzyme Purification

The detailed characterization of enzymes that interact with 3-isopropylmalate, primarily 3-isopropylmalate dehydrogenase (IPMDH), has been made possible through recombinant protein expression and purification. nih.gov Scientists have successfully cloned and expressed genes encoding IPMDH from a wide range of organisms, including bacteria, archaea, and plants, in host systems like Escherichia coli. asm.orgoup.comnih.gov This approach allows for the production of large quantities of the enzyme, which is essential for subsequent structural and functional studies.

Purification of the recombinant IPMDH is typically achieved through a combination of chromatographic techniques. Nickel-affinity chromatography is a common first step for purifying histidine-tagged recombinant proteins. nih.gov This is often followed by size-exclusion chromatography to separate the enzyme from remaining impurities and to isolate the correctly folded, active form of the protein. nih.gov The purity of the enzyme is then verified using techniques like SDS-PAGE. asm.org For thermophilic enzymes, such as those from Thermus thermophilus, a heat treatment step can be effectively employed to denature and remove host proteins while the thermostable recombinant enzyme remains active. asm.orgoup.com

Table 1: Examples of Recombinantly Expressed and Purified 3-Isopropylmalate Dehydrogenases

OrganismHost SystemPurification MethodsReference
Arabidopsis thalianaE. coliNickel-affinity chromatography, Size-exclusion chromatography nih.govnih.gov
Thermus thermophilusE. coliHeat treatment, various column chromatographies asm.orgoup.com
Haemophilus influenzaeE. coliNot specified in abstract nih.gov
Sulfolobus sp. strain 7E. coliHeat treatment, DEAE-Sepharose Fast Flow chromatography asm.org
Thiobacillus ferrooxidansE. coliNot specified in abstract ebi.ac.uk

Kinetic Characterization Techniques

Understanding the enzymatic conversion of 3-isopropylmalate requires detailed kinetic analysis. Steady-state kinetic assays are routinely used to determine key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) for IPMDH. nih.gov These assays typically monitor the production of NADH at 340 nm, which is a product of the oxidative decarboxylation of 3-isopropylmalate catalyzed by IPMDH. core.ac.uk By varying the concentration of 3-isopropylmalate while keeping the concentration of the cofactor NAD+ fixed, researchers can fit the initial velocity data to the Michaelis-Menten equation to derive these kinetic constants. nih.gov

Table 2: Selected Kinetic Parameters for 3-Isopropylmalate Dehydrogenase (IPMDH)

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Arabidopsis thaliana IPMDH23-Isopropylmalate9.29.05 (543 min-1) nih.govuniprot.org
Thermus thermophilus (Wild-type)3-Isopropylmalate9.7113 oup.com
Thermus thermophilus (Tyr139Phe mutant)3-Isopropylmalate2.060.937 core.ac.uk
Arabidopsis thaliana IPMDH33-Isopropylmalate9.29.05 (543 min-1) uniprot.org

Structural Determination via X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of IPMDH, providing a molecular blueprint for its function. oup.comnih.gov Researchers have successfully crystallized IPMDH from various organisms, both in its apo form and in complex with its substrate, 3-isopropylmalate, or cofactor NAD+. nih.govrcsb.orgnih.gov These crystal structures reveal a dimeric enzyme, with each subunit typically composed of two domains. oup.com

The binding of 3-isopropylmalate and NAD+ induces significant conformational changes, often described as a domain closure, which brings key catalytic residues into the correct orientation for the reaction to occur. researchgate.netrcsb.org For example, the crystal structure of IPMDH from Thiobacillus ferrooxidans in complex with 3-isopropylmalate shows a "fully closed" conformation, where a hydrophobic pocket is formed to recognize the isopropyl group of the substrate. rcsb.org The structure of Arabidopsis thaliana IPMDH2 in complex with 3-isopropylmalate and Mg2+ has also been determined, offering insights into substrate and cofactor recognition in plants. nih.govuniprot.org These detailed structural views are crucial for understanding the enzyme's substrate specificity and catalytic mechanism. rcsb.orgnih.gov

Table 3: Selected PDB Entries for 3-Isopropylmalate Dehydrogenase Structures

PDB IDOrganismDescriptionResolution (Å)Reference
1A05Thiobacillus ferrooxidansComplex with 3-isopropylmalate2.0 rcsb.org
Not specifiedArabidopsis thaliana IPMDH2Complex with 3-isopropylmalate and Mg2+1.93 nih.gov
Not specifiedThermus thermophilusComplex with NAD+ and a designed inhibitor2.8 nih.gov
Not specifiedBacillus coagulansApo form3.0 iucr.org

Site-Directed Mutagenesis and Functional Analysis

Site-directed mutagenesis is a powerful technique used to probe the functional roles of specific amino acid residues in IPMDH. nih.gov By systematically replacing amino acids in the active site or other key regions of the enzyme and then analyzing the kinetic and structural properties of the resulting mutant proteins, researchers can deduce the function of individual residues. oup.comnih.gov

For instance, mutagenesis studies on Arabidopsis thaliana IPMDH2 have identified Lys-232 as a key catalytic residue, likely involved in activating a water molecule for catalysis. nih.gov Similarly, mutations of arginine residues (Arg-136, Arg-146, and Arg-174) in the same enzyme drastically reduced its catalytic efficiency, suggesting their importance in substrate binding and transition state stabilization. nih.gov In Thermus thermophilus IPMDH, replacing Tyr-139 with phenylalanine significantly reduced the catalytic constant, indicating the importance of the tyrosine's hydroxyl group for efficient catalysis. core.ac.uk These studies have been fundamental in building a detailed model of the enzymatic mechanism of 3-isopropylmalate conversion. nih.govuniprot.org

Table 4: Functional Effects of Site-Directed Mutations in IPMDH

EnzymeMutationEffect on KineticsInferred Function of ResidueReference
A. thaliana IPMDH2K232MDrastic reduction in activityCatalysis (water activation) nih.gov
A. thaliana IPMDH2R136K610-fold reduction in kcat/KmSubstrate binding and transition state stabilization nih.gov
T. thermophilus IPMDHY139F14-fold decrease in kcatCatalytic function, interaction with substrate core.ac.uk
T. thermophilus IPMDHY36F~95% decrease in kcatInfluences enzyme catalysis despite distance from active site oup.com
A. thaliana IPMDH1F137LReduced efficiency for original substrate, improved for 3-isopropylmalateSubstrate specificity nih.gov

Metabolomic Profiling and Isotope Tracer Studies for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells and tissues, has become a crucial tool for understanding the role of 3-isopropylmalate in broader metabolic networks. nih.govcreative-proteomics.com By analyzing the global profile of metabolites, including amino acids and their intermediates, researchers can observe the physiological consequences of genetic or environmental perturbations affecting the leucine (B10760876) biosynthesis pathway. d-nb.infomdpi.com For example, metabolomic analyses have been used to study the effects of oxygen availability on amino acid metabolism in recombinant Pichia pastoris and to investigate the response of tea plants to cold stress, where amino acid biosynthesis plays a key role. d-nb.infomdpi.com

Isotope tracer studies provide a dynamic view of metabolic pathways. By feeding cells with labeled precursors (e.g., containing 13C or 15N), scientists can trace the flow of atoms through the leucine biosynthesis pathway and quantify the flux through the step involving 3-isopropylmalate. These techniques are powerful for elucidating pathway connectivity and regulation under different conditions. Integrated metabolomic and transcriptomic analyses have revealed how deficiencies in certain amino acids can affect carbohydrate and other amino acid metabolic pathways, highlighting the interconnectedness of cellular metabolism. mdpi.com

Chromatographic and Spectrometric Methods for Quantification in Complex Biological Matrices

Accurate quantification of 3-isopropylmalate in complex biological samples like wine, cell culture fluid, or fecal matter requires highly sensitive and selective analytical methods. researchgate.netuniurb.itmdpi.com Liquid chromatography-mass spectrometry (LC-MS) has emerged as the premier technique for this purpose. researchgate.netmdpi.com Various LC-MS platforms, including those with ion trap (IT), Orbitrap, and triple quadrupole (QqQ) mass analyzers, have been successfully employed. researchgate.netuniurb.it

These methods often involve a sample preparation step, such as liquid-liquid extraction, to isolate the organic acids from the matrix. mdpi.com For LC-MS analysis, reversed-phase chromatography is commonly used to separate 3-isopropylmalate from its isomers, like 2-isopropylmalate, and other organic acids before detection by the mass spectrometer. researchgate.netlcms.cz The high selectivity of mass spectrometry, particularly in selected ion recording (SIR) or multiple reaction monitoring (MRM) modes, allows for accurate quantification even in the presence of co-eluting compounds. lcms.cz These methods have been validated for linearity, recovery, and precision, enabling the reliable measurement of 3-isopropylmalate concentrations in diverse research applications. researchgate.netmdpi.com

Biotechnological and Applied Research Significance

3-Isopropylmalate(2-) Pathway Enzymes as Biotechnological Targets

The enzymes of the branched-chain amino acid (BCAA) biosynthetic pathway, which includes the leucine (B10760876) synthesis route involving 3-isopropylmalate(2-), are not present in animals. researchgate.net This makes them excellent targets for developing agents like antimicrobials, fungicides, and herbicides that can selectively act on pathogens and weeds without harming mammals. researchgate.netportlandpress.com

The development of inhibitors targeting enzymes in the leucine biosynthesis pathway is a key strategy in antimicrobial research. Since mammals obtain leucine from their diet, compounds that block this pathway in microbes can serve as effective antibiotics. portlandpress.com

Key enzymes in this pathway that have been identified as promising drug targets include:

α-Isopropylmalate synthase (α-IPMS or LeuA): This enzyme catalyzes the first committed step in leucine biosynthesis. mdpi.comtandfonline.com Its inhibition can block the entire pathway. For instance, the unusual amino acid l-cyclopropylalanine has been shown to inhibit α-IPMS, exhibiting broad-spectrum activity against fungi and bacteria. mdpi.com This inhibition mimics the natural feedback regulation by L-leucine. mdpi.com

3-Isopropylmalate dehydratase (IPMD1 or LeuCD): This enzyme, which converts 2-isopropylmalate to 3-isopropylmalate, has been identified as a target for antifungal agents. google.com Disruption of the gene encoding this enzyme has been shown to inhibit the pathogenicity of the fungus Magnaporthe grisea. google.com

3-Isopropylmalate dehydrogenase (IPMDH or LeuB): This enzyme catalyzes the oxidative decarboxylation of 3-isopropylmalate. researchgate.netuniprot.org It has been investigated as an antibacterial target, particularly in Mycobacterium tuberculosis, and is considered a "chokepoint" enzyme in the metabolism of pathogens like Burkholderia pseudomallei. biorxiv.org

Research has also focused on understanding resistance mechanisms. For example, a study on Mycobacterium abscessus identified that the loss of allosteric regulation in α-isopropylmalate synthase can lead to resistance against antimicrobial compounds like L-norvaline. nih.gov

Table 1: Enzymes of the 3-Isopropylmalate Pathway as Antimicrobial Targets

Enzyme Gene(s) Function in Pathway Target Organism(s) Potential Application Citation(s)
α-Isopropylmalate synthase leuA Catalyzes the first step of L-leucine biosynthesis. Fungi, Bacteria (M. abscessus) Antifungal, Antibacterial mdpi.comtandfonline.comnih.gov
3-Isopropylmalate dehydratase IPMD1, leuC, leuD Interconversion of 2-isopropylmalate and 3-isopropylmalate. Fungi (Magnaporthe grisea) Antifungal google.com
3-Isopropylmalate dehydrogenase leuB Oxidative decarboxylation of 3-isopropylmalate. Bacteria (M. tuberculosis, B. pseudomallei) Antibacterial researchgate.netbiorxiv.org

Modulating the leucine biosynthesis pathway is a key strategy for controlling pathogenic fungi. Since this metabolic route is crucial for the virulence of many fungal pathogens, its disruption can significantly weaken their ability to cause disease. portlandpress.com

Studies have shown that fungi with mutations in the BCAA biosynthesis pathway exhibit decreased pathogenicity. portlandpress.com For example, depriving the fungal pathogen Aspergillus fumigatus of 3-isopropylmalate dehydratase attenuates its virulence. researchgate.net Similarly, Cryptococcus neoformans lacking this enzyme shows decreased pathogenicity and cannot grow in environments with limited leucine. researchgate.net In A. fumigatus, inhibiting the enzymes LeuC (3-isopropylmalate dehydratase) and LeuA (α-isopropylmalate synthase) leads to the accumulation of 2-isopropylmalate and a dependency on external leucine for survival (leucine auxotrophy). researchgate.net

The regulation of this pathway is also a point of interest. In fungi like Aspergillus nidulans and A. fumigatus, the transcription factor LeuB controls the expression of leucine biosynthesis genes, and its activity is modulated by the pathway intermediate α-isopropylmalate. portlandpress.com This regulatory mechanism presents another potential target for intervention.

Enzyme Inhibitor Development for Antimicrobial Research

Metabolic Engineering for Amino Acid and Derivative Production

The 3-isopropylmalate pathway is a significant focus of metabolic engineering efforts aimed at the industrial production of L-leucine and other valuable chemical compounds. researchgate.net Microorganisms like Corynebacterium glutamicum and Escherichia coli are often used as "cell factories" for this purpose. researchgate.net

A primary challenge in overproducing L-leucine is the feedback inhibition of α-isopropylmalate synthase (IPMS) by L-leucine itself. tandfonline.com To overcome this, researchers have engineered mutant versions of the IPMS enzyme that are resistant to this feedback. tandfonline.com For example, a recombinant C. glutamicum strain expressing a feedback-resistant IPMS, combined with other genetic modifications to optimize precursor supply and reduce competing pathways, achieved a production of 38.1 g/L of L-leucine in a fed-batch fermentor.

Beyond amino acids, the pathway's enzymes have been engineered to produce non-natural derivatives. By modifying the substrate specificity of enzymes like 2-isopropylmalate synthase and downstream dehydrogenases, researchers have extended the natural metabolic network in E. coli to produce a variety of long-chain alcohols, such as (S)-3-methyl-1-pentanol, for potential use as biofuels. nih.gov This approach involves engineering the enzymes to accept and process non-native keto acids. nih.gov The promiscuous, or secondary, activities of some pathway enzymes, such as the ability of 3-isopropylmalate dehydrogenase from E. coli to act on D-malate, can also serve as a starting point for evolving new metabolic functions. nih.gov

Table 2: Examples of Metabolic Engineering in the 3-Isopropylmalate Pathway

Organism Engineered Enzyme(s) Modification Product Citation(s)
Corynebacterium glutamicum 2-isopropylmalate synthase (IPMS) Introduction of feedback-resistant mutant IPMS. L-leucine tandfonline.com
Escherichia coli 2-isopropylmalate synthase, Isopropylmalate isomerase, 3-isopropylmalate dehydrogenase Altered substrate specificity through protein design. Non-natural long-chain alcohols (e.g., 3-methyl-1-pentanol) nih.gov
Escherichia coli L-leucine biosynthesis pathway Reprogramming of metabolic flux. N-acetyl-L-leucine researchgate.net

Applications in Agro-Biotechnology and Plant Metabolism Modification

In plants, the leucine biosynthesis pathway and its enzymes, including those that process 3-isopropylmalate, are crucial for primary metabolism and have been adapted for specialized metabolic functions, offering significant potential in agro-biotechnology. oup.com

One notable example is the evolution of glucosinolate biosynthesis in plants of the Brassicaceae family, such as Arabidopsis thaliana. oup.comnih.gov This pathway, which produces defense compounds, evolved from the ancestral leucine biosynthesis pathway through gene duplication and functional divergence. nih.gov Specifically, different isoforms of 3-isopropylmalate dehydrogenase (IPMDH) have specialized roles: AtIPMDH2 and AtIPMDH3 are primarily involved in leucine synthesis, while AtIPMDH1 is crucial for producing aliphatic glucosinolates. nih.gov Research has shown that a single amino acid substitution can switch the substrate specificity of these enzymes between the primary (leucine) and specialized (glucosinolate) pathways, demonstrating a target for modifying plant defensive chemistry. nih.gov

Furthermore, enzymes from the leucine pathway have been recruited for other specialized metabolic roles in different plants. oup.com In tomatoes, an isopropylmalate synthase is involved in acylsugar metabolism in trichomes, while in apples, related enzymes contribute to the formation of esters that affect flavor. oup.com

The regulation of this pathway also has direct agronomic implications. In rice, the expression level of isopropylmalate synthase (OsIPMS1) has been linked to seed vigor. nih.gov Modifying the expression of this gene could potentially improve germination and early seedling growth by influencing starch hydrolysis, glycolysis, and energy metabolism. nih.gov


Future Directions in 3 Isopropylmalate 2 Research

Elucidating Novel Regulatory Mechanisms

The regulation of the leucine (B10760876) biosynthesis pathway, where 3-isopropylmalate is a central intermediate, is complex and involves layers of control that are still being uncovered. Future research will focus on identifying and characterizing new regulatory mechanisms beyond the well-established feedback inhibition.

Allosteric and Transcriptional Regulation: The first enzyme in the pathway, α-isopropylmalate synthase (IPMS), is a major control point. It is allosterically inhibited by the final product, L-leucine, which binds to a C-terminal regulatory domain. acs.orgoup.com Studies on IPMS from Mycobacterium tuberculosis reveal that this inhibition is of a slow-onset nature, mediated by a flexible loop covering the regulatory binding site. acs.orgnih.gov Interestingly, research on two evolutionarily distinct forms of IPMS, from M. tuberculosis and Methanococcus jannaschii, which share less than 20% sequence identity, showed they both utilize a similar V-type allosteric inhibition mechanism. nih.gov This suggests a conserved regulatory strategy despite significant sequence divergence. In plants, removing the C-terminal regulatory domain of IPMS eliminates this feedback, highlighting its critical role in maintaining leucine homeostasis. oup.com

However, regulation is not solely dependent on feedback inhibition. In the fungus Mortierella alpina, IPMS is also inhibited by α-ketoisocaproate and propionyl-CoA, linking leucine synthesis to other metabolic pathways. mdpi.com Furthermore, while transcriptional regulation of leucine biosynthesis genes is a key control mechanism in some organisms like Saccharomyces cerevisiae and Aspergillus fumigatus via transcription factors such as Leu3/LeuB, it is surprisingly absent in others like M. alpina. mdpi.complos.orgresearchgate.netoup.com In Corynebacterium glutamicum, the transcriptional repressor LtbR has been identified as a regulator of the leuB and leuCD genes. asm.org Future work will aim to uncover these varied regulatory strategies across different species, exploring how pathway intermediates, other metabolites, and novel transcription factors modulate gene expression and enzyme activity to control the flux towards 3-isopropylmalate and ultimately, leucine.

High-Throughput Screening for Novel Enzyme Modulators

The enzymes of the leucine biosynthesis pathway are prime targets for developing new herbicides and antimicrobial drugs. High-throughput screening (HTS) of large chemical libraries is a powerful strategy to identify novel inhibitors or activators (modulators) of these enzymes.

Future efforts will focus on developing and implementing robust HTS assays. These can range from traditional enzyme activity assays adapted for microplate formats to more sophisticated approaches using genetically encoded biosensors. nih.gov For example, a biosensor for branched-chain amino acid metabolism has been developed in Saccharomyces cerevisiae by harnessing the transcriptional regulator Leu3p, which responds to the IPMS product, α-isopropylmalate. nih.govbiorxiv.org This system can link the production of a target molecule to a fluorescent or colorimetric output, enabling the rapid screening of thousands of potential modulators or engineered enzyme variants. biorxiv.orgyoutube.com Such biosensor-based screens have been successfully used to improve the production of isobutanol and isopentanol, which are derived from the leucine pathway. nih.govethz.ch The development of similar HTS systems for the enzymes acting on 3-isopropylmalate in pathogenic bacteria and fungi will accelerate the discovery of new therapeutic leads.

Table 1: High-Throughput Screening Approaches for Enzyme Modulator Discovery

Screening MethodPrincipleTarget Enzyme ExamplePotential Application
Enzyme Activity AssayDirect measurement of substrate conversion or product formation in a multi-well plate format.3-Isopropylmalate Dehydrogenase (IPMDH)Screening for inhibitors that block the conversion of 3-isopropylmalate.
Transcription Factor-Based BiosensorA transcription factor that responds to a pathway intermediate (e.g., α-isopropylmalate) controls the expression of a reporter gene (e.g., GFP).α-Isopropylmalate Synthase (IPMS)Identifying compounds that inhibit IPMS, leading to a decrease in the reporter signal. biorxiv.org
FRET-Based BiosensorFörster Resonance Energy Transfer between two fluorescent proteins fused to a target enzyme reports on conformational changes upon modulator binding.Any pathway enzymeDetecting allosteric modulators that bind to sites other than the active site.

Structural Biology of Underexplored Homologs and Isoforms

While the structures of some enzymes from the leucine pathway are known, many homologs and isoforms from diverse organisms remain uncharacterized. Structural biology, particularly X-ray crystallography and cryo-electron microscopy, will be crucial in understanding the functional diversification of these enzymes.

For instance, in Arabidopsis thaliana, there are three isoforms of 3-isopropylmalate dehydrogenase (AtIPMDH). nih.gov Structural and kinetic studies have revealed that AtIPMDH2 and AtIPMDH3 are primarily involved in leucine biosynthesis, whereas AtIPMDH1, which evolved through gene duplication, functions in glucosinolate metabolism. nih.govnih.gov A single amino acid change in the active site is largely responsible for this shift in substrate specificity. nih.govresearchgate.net Similarly, the Arabidopsis isopropylmalate isomerase (IPMI) is a heterodimer composed of one large subunit (LeuC) and one of three different small subunits (LeuD), and the specific small subunit determines the enzyme's role in either leucine or glucosinolate synthesis. nih.gov

Future research will target the structures of these and other underexplored enzyme variants, such as those from extremophiles or pathogenic fungi. researchgate.net For example, the IPMI from Mycobacterium tuberculosis is a complex of LeuC and LeuD subunits, and understanding its unique structural features could aid in the design of specific inhibitors. nih.gov The small subunit (LeuD) from the archaeon Methanococcus jannaschii has been crystallized, revealing features that may explain its broad substrate specificity. rcsb.orgpdbj.org Comparative structural analysis of these diverse homologs will provide a blueprint for understanding enzyme evolution and for engineering enzymes with novel properties. rcsb.orgnih.gov

Table 2: Characterized and Potential Structural Biology Targets in the 3-Isopropylmalate Pathway

EnzymeOrganismKey Structural Feature/Research FocusReference
α-Isopropylmalate Synthase (IPMS)Mycobacterium tuberculosisAllosteric regulation by leucine via a C-terminal domain and flexible loop. acs.orgnih.gov
Isopropylmalate Dehydrogenase 2 (AtIPMDH2)Arabidopsis thalianaFirst plant IPMDH structure; reveals basis for substrate specificity vs. glucosinolate-related isoforms. nih.govnih.gov
Isopropylmalate Isomerase (LeuCD)Mycobacterium tuberculosisHeterodimeric complex; solution scattering suggests a shape different from homologs like aconitase. nih.gov
Isopropylmalate Isomerase small subunit (LeuD)Methanococcus jannaschiiStructure suggests a basis for broad substrate specificity. rcsb.orgpdbj.org
Isopropylmalate Isomerase small subunit (PhIPMI-s)Pyrococcus horikoshiiFlexible loop region may be key to its dual substrate specificity (leucine and lysine (B10760008) pathways). rcsb.org

Advanced Metabolic Flux Analysis in Diverse Systems

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions in living cells. numberanalytics.com Applying advanced MFA methods to the leucine biosynthesis pathway will provide unprecedented insight into its regulation and interaction with other parts of cellular metabolism.

Future research will increasingly employ isotopically non-stationary and dynamic MFA, which can capture how fluxes change over time in response to environmental or genetic perturbations. nih.gov A particularly promising frontier is the use of dual isotopic labeling with both ¹³C and ¹⁵N. nih.govbiorxiv.orgcreative-proteomics.com This approach, termed ¹³C¹⁵N-MFA, allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more complete picture of amino acid biosynthesis. nih.govembopress.orgnih.gov For example, ¹³C¹⁵N-MFA has been used in mycobacteria to resolve the unidirectionality of the leucine and isoleucine biosynthesis pathways and to identify glutamate (B1630785) as the central node for nitrogen metabolism. nih.govembopress.org

Integrating MFA data with other 'omics' data, such as transcriptomics and proteomics, is another key future direction. mdpi.com Algorithms like enhanced flux potential analysis (eFPA) aim to predict metabolic fluxes from enzyme expression levels. nih.gov While studies in yeast have shown that the correlation between enzyme expression and flux can be weak for the leucine pathway, integrating data at the pathway level improves predictions. nih.govbiorxiv.org Applying these multi-omics and advanced MFA techniques to diverse systems—from crop plants to industrial microbes—will be essential for identifying metabolic bottlenecks and for rationally engineering organisms for improved nutritional value or biochemical production. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.